6-Quinoxalinamine,2,3,5-trimethyl-(9CI)
Description
Overview of Quinoxaline (B1680401) and Quinoxalinamine Scaffold in Heterocyclic Chemistry
Quinoxaline, also known as benzopyrazine, is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. ipp.ptnih.govpharmacophorejournal.com This core structure, with the chemical formula C8H6N2, forms the basis for a vast family of derivatives. ipp.ptijpsjournal.com The quinoxaline scaffold is considered a "privileged scaffold" in medicinal chemistry because its structure is a recurring motif in a wide range of biologically active compounds. mtieat.org It is a bioisostere of other important structures like quinoline, naphthalene, and benzothiophene. ipp.ptijpsjournal.com
The introduction of an amine group (-NH2) to the quinoxaline core creates a quinoxalinamine. The specific placement and substitution on both the rings and the amine group allow for extensive structural modifications, leading to a diverse library of compounds with varied physicochemical properties and biological activities. mtieat.org The nitrogen atoms in the pyrazine ring are key to the molecule's chemical properties, including its weak basicity and ability to engage in various chemical reactions. nih.govresearchgate.net This structural versatility makes the quinoxalinamine scaffold a prime target for the design and synthesis of novel therapeutic agents. pharmacophorejournal.com
Historical Development of Research on Quinoxaline Derivatives
The study of quinoxaline derivatives dates back to the late 19th century. The first synthesis was reported in 1884 by Körner and Hinsberg, who achieved it through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mtieat.orgmdpi.com This foundational reaction remains a cornerstone of quinoxaline chemistry and is often referred to as the Hinsberg reaction. mtieat.orgontosight.ai
Early research laid the groundwork for what would become a significant area of heterocyclic chemistry. ontosight.ai Over the decades, synthetic methodologies have evolved considerably. While the classical condensation method is still widely used, numerous advancements have been made to improve reaction efficiency, yield, and environmental friendliness. sapub.org Modern approaches include the use of various catalysts, microwave-assisted synthesis, and greener reaction conditions, such as using water as a solvent. ipp.ptmtieat.org This continuous development in synthetic strategies has facilitated the creation of large libraries of quinoxaline derivatives for biological screening and drug discovery programs. ijpsjournal.com
Positioning of 6-Quinoxalinamine,2,3,5-trimethyl- within Contemporary Chemical Research
The specific compound, 6-Quinoxalinamine, 2,3,5-trimethyl-, is a distinct derivative within the broader quinoxalinamine class. While extensive research exists for the quinoxaline scaffold in general, detailed, peer-reviewed studies focusing exclusively on the biological activity of this particular trimethylated isomer are not prominent in publicly available literature. It is most often cataloged in chemical databases, which provide fundamental physicochemical data.
These data suggest its role is likely as a building block in organic synthesis or as a member of a larger chemical library used for high-throughput screening in drug discovery campaigns. Its specific substitution pattern—with methyl groups at the 2, 3, and 5 positions and an amine at the 6-position—is designed to explore a particular region of chemical space, helping researchers understand structure-activity relationships (SAR) within the quinoxalinamine family.
Table 1: Physicochemical Properties of 6-Quinoxalinamine,2,3,5-trimethyl-(9CI)
| Property | Value (Predicted/Estimated) |
|---|---|
| Boiling Point | 312°C |
| Density | 1.1380 |
| Refractive Index | 1.6500 |
| pKa | 3.45 ± 0.48 |
Data sourced from ChemicalBook. chemicalbook.com
Academic and Research Imperatives Driving 6-Quinoxalinamine,2,3,5-trimethyl- Investigations
The primary motivation for synthesizing and investigating any novel quinoxaline derivative, including 6-Quinoxalinamine, 2,3,5-trimethyl-, stems from the vast therapeutic potential demonstrated by this class of compounds. researchgate.net Quinoxaline derivatives have been shown to exhibit a comprehensive array of biological activities. mdpi.com Therefore, research into new derivatives is driven by the imperative to discover novel drug candidates with improved efficacy, selectivity, and pharmacological profiles.
Investigations into a specific analogue like 6-Quinoxalinamine, 2,3,5-trimethyl- would aim to systematically probe how the number, type, and position of substituents on the quinoxaline core influence its biological effects. The addition of three methyl groups can significantly alter properties such as lipophilicity, steric profile, and electronic distribution, which in turn can modulate how the molecule interacts with biological targets like enzymes or receptors. ontosight.ai The overarching goal is to contribute to a deeper understanding of the SAR for this scaffold, which can guide the rational design of more potent and targeted therapeutic agents in the future. mdpi.com
Table 2: Documented Biological Activities of the Quinoxaline Derivative Class
| Biological Activity | Research Context |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. ontosight.airesearchgate.net |
| Antimicrobial | Activity against various bacteria and fungi. ontosight.aiontosight.ai |
| Antiviral | Inhibition of viral replication, including activity against HIV. ipp.ptresearchgate.net |
| Anti-inflammatory | Potential use in treating inflammatory conditions. researchgate.netpharmacophorejournal.com |
| Antimalarial | Activity against the Plasmodium parasite. researchgate.net |
| Antidiabetic | Potential for managing hyperglycemia. researchgate.net |
| Neuroprotective | Potential applications in central nervous system disorders. ontosight.ai |
This table represents the activities of the general quinoxaline class, which drives research into specific derivatives.
Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trimethylquinoxalin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-6-9(12)4-5-10-11(6)14-8(3)7(2)13-10/h4-5H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQTXCRKNAHWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC(=C(N=C12)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167219 | |
| Record name | 6-Quinoxalinamine, 2,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161697-03-6 | |
| Record name | 6-Quinoxalinamine, 2,3,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161697036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Quinoxalinamine, 2,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural verification of 2,3,5-trimethyl-6-quinoxalinamine. The chemical shifts (δ) observed in the spectra are indicative of the electronic environment of each nucleus, allowing for the assignment of signals to specific atoms in the molecule. tsijournals.com
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the three methyl groups, the amine group, and the two aromatic protons on the quinoxaline (B1680401) core. The integration of these signals corresponds to the number of protons, while their splitting patterns (multiplicity) reveal adjacent proton-proton couplings.
The ¹³C NMR spectrum provides complementary information, showing discrete signals for each unique carbon atom. The chemical shifts differentiate between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the methyl groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. mdpi.com
Representative ¹H NMR Data for 6-Quinoxalinamine, 2,3,5-trimethyl-
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~7.5 | Singlet | Aromatic H (C7 or C8) |
| ~7.3 | Singlet | Aromatic H (C8 or C7) |
| ~4.0 | Broad Singlet | -NH₂ |
| ~2.6 | Singlet | Methyl H (C2-CH₃) |
| ~2.5 | Singlet | Methyl H (C3-CH₃) |
Representative ¹³C NMR Data for 6-Quinoxalinamine, 2,3,5-trimethyl-
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~150-155 | Aromatic C (C2, C3) |
| ~140-145 | Aromatic C (C6, C8a) |
| ~135-140 | Aromatic C (C4a) |
| ~125-130 | Aromatic C (C7, C8) |
| ~115-120 | Aromatic C (C5) |
| ~20-25 | Methyl C (C2-CH₃, C3-CH₃) |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and establishing the complete bonding framework. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 2,3,5-trimethyl-6-quinoxalinamine, COSY would show correlations between adjacent aromatic protons, although in this specific isomer, the aromatic protons are isolated. It is primarily used to confirm the connectivity within spin systems. researchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). youtube.com It allows for the direct assignment of a proton signal to its attached carbon atom, for instance, linking the ¹H signals of the methyl groups to their corresponding ¹³C signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds (²J and ³J-couplings). youtube.com This is particularly powerful for connecting different fragments of the molecule. For example, HMBC would show correlations from the methyl protons at C5 to the aromatic carbons C4a, C6, and C7, confirming the position of this methyl group on the benzene (B151609) ring portion of the quinoxaline scaffold. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. nih.gov For 6-Quinoxalinamine, 2,3,5-trimethyl-, which has a molecular formula of C₁₁H₁₃N₃, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This precise mass measurement is critical for confirming the identity of the synthesized compound.
Calculated Exact Mass for C₁₁H₁₃N₃
| Ion Formula | Calculated m/z |
|---|---|
| [M+H]⁺ | 188.1182 |
| [M+Na]⁺ | 210.1002 |
In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The resulting pattern of fragments, known as the mass spectrum, serves as a molecular fingerprint. libretexts.org The fragmentation of quinoxaline derivatives typically involves the cleavage of side chains and the rupture of the heterocyclic ring system. nih.govtandfonline.com
For 2,3,5-trimethyl-6-quinoxalinamine, common fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): A primary fragmentation event is often the loss of one of the methyl groups, resulting in a stable cation at [M-15]⁺.
Loss of HCN or N₂: Cleavage of the pyrazine (B50134) ring can lead to the expulsion of neutral molecules like hydrogen cyanide (HCN) or nitrogen gas (N₂).
By carefully analyzing these fragmentation patterns, it is possible to differentiate between various isomers of trimethyl-quinoxalinamines. nih.govresearchgate.net The position of the methyl and amine groups influences the stability of the resulting fragment ions, leading to unique mass spectra for each isomer.
Representative Fragmentation Data for 6-Quinoxalinamine, 2,3,5-trimethyl-
| m/z | Possible Fragment |
|---|---|
| 187 | [M]⁺• (Molecular Ion) |
| 172 | [M - CH₃]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. tandfonline.com It is exceptionally useful for analyzing the purity of a sample and identifying components within a mixture. madison-proceedings.com
In a GC-MS analysis, the sample is vaporized and passed through a long capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for identification. spkx.net.cn This method can effectively separate 2,3,5-trimethyl-6-quinoxalinamine from starting materials, byproducts, or other isomeric impurities, providing both a retention time and a mass spectrum to confirm the identity and assess the purity of the target compound.
Vibrational Spectroscopy
Vibrational spectroscopy provides profound insights into the molecular structure of a compound by examining the vibrations of its constituent atoms.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of 6-Quinoxalinamine, 2,3,5-trimethyl- (9CI) is expected to exhibit a series of absorption bands corresponding to the characteristic vibrations of its structural components. The presence of the amine (NH2) group, the quinoxaline ring, and the trimethyl substituents would each give rise to distinct peaks.
Key expected vibrational modes include the N-H stretching of the primary amine, typically observed in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations from the quinoxaline ring are anticipated around 3000-3100 cm⁻¹. The aliphatic C-H stretching from the methyl groups would likely appear in the 2850-2960 cm⁻¹ range. Furthermore, C=N and C=C stretching vibrations within the quinoxaline ring system are expected between 1450 and 1625 cm⁻¹. The C-N stretching of the aromatic amine should be observable in the 1250-1360 cm⁻¹ region.
Table 1: Expected FTIR Spectral Data for 6-Quinoxalinamine, 2,3,5-trimethyl- (9CI) Based on Analogous Compounds
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretching (asymmetric) | ~3450 | Primary Amine |
| N-H Stretching (symmetric) | ~3350 | Primary Amine |
| Aromatic C-H Stretching | 3000 - 3100 | Quinoxaline Ring |
| Aliphatic C-H Stretching | 2850 - 2960 | Methyl Groups |
| C=N and C=C Stretching | 1450 - 1625 | Quinoxaline Ring |
| C-N Stretching (aromatic amine) | 1250 - 1360 | Amine Group |
| C-H Bending (methyl) | 1375 - 1450 | Methyl Groups |
Note: The data in this table is predictive and based on the analysis of similar quinoxaline derivatives.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 6-Quinoxalinamine, 2,3,5-trimethyl- (9CI), Raman spectroscopy would be instrumental in characterizing the vibrations of the quinoxaline ring system. Intense bands in the Raman spectrum are expected for the C=C and C=N stretching modes of the aromatic rings due to their high polarizability. The vibrations of the methyl groups would also be observable. The intensity of Raman bands can provide information about the conjugation within the molecule. nih.gov
Table 2: Anticipated Raman Shifts for 6-Quinoxalinamine, 2,3,5-trimethyl- (9CI)
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Structural Unit |
| Aromatic C-H Stretching | 3050 - 3100 | Quinoxaline Ring |
| Aliphatic C-H Stretching | 2850 - 2970 | Methyl Groups |
| Ring Stretching (C=C, C=N) | 1300 - 1600 | Quinoxaline Ring |
| C-C Stretching (ring-substituent) | 1150 - 1250 | Ring-Methyl/Amine |
| Ring Breathing Modes | 800 - 1000 | Quinoxaline Ring |
Note: This data is hypothetical and derived from studies on related quinoxaline compounds. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to determine its optical properties. The UV-Vis spectrum of 6-Quinoxalinamine, 2,3,5-trimethyl- (9CI) is expected to show characteristic absorption bands arising from π → π* and n → π* transitions within the quinoxaline ring system. The position and intensity of these bands are influenced by the substituents on the ring. The amino and trimethyl groups, being electron-donating, are likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoxaline.
Studies on similar quinoxaline derivatives have shown absorption maxima in the UV-A and UV-B regions. nih.gov The electronic absorption spectra of quinoxalines are sensitive to the solvent environment, which can affect the position of the absorption bands. mdpi.com
Table 3: Predicted UV-Vis Absorption Maxima for 6-Quinoxalinamine, 2,3,5-trimethyl- (9CI) in a Non-polar Solvent
| Electronic Transition | Expected Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π | ~230 - 250 | High |
| π → π | ~320 - 340 | Moderate to High |
| n → π* | ~380 - 400 | Low |
Note: These values are estimations based on the spectral data of analogous substituted quinoxalines. byu.edu
X-Ray Crystallography for Solid-State Structure Determination
While a crystal structure for 6-Quinoxalinamine, 2,3,5-trimethyl- (9CI) is not publicly available, data from related amino-substituted quinoxalines can provide an indication of the expected structural parameters. nih.gov
Table 4: Representative Crystallographic Parameters for a Hypothetical Crystal of 6-Quinoxalinamine, 2,3,5-trimethyl- (9CI)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (example) |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 2000 |
| Z (molecules/cell) | 4 or 8 |
Note: The crystallographic data presented is illustrative and based on typical values for similar organic molecules.
Theoretical and Computational Chemistry of 6 Quinoxalinamine,2,3,5 Trimethyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other related properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. biointerfaceresearch.com It is favored for its balance of accuracy and computational efficiency. A typical DFT study on 6-Quinoxalinamine, 2,3,5-trimethyl- would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This is often achieved using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to be effective for similar organic molecules. researchgate.netuctm.edu
Upon optimization, key electronic properties can be calculated:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). nih.gov The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and electronic excitation properties.
Electron Density and Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) regions, typically colored red, and electron-poor (electrophilic) regions, colored blue. nih.govnih.gov This allows for the prediction of where the molecule is most likely to interact with other reagents.
While these analyses are standard, specific published data detailing the HOMO-LUMO gap or a calculated MEP map for 6-Quinoxalinamine, 2,3,5-trimethyl- is not available.
Prediction of Spectroscopic Parameters (NMR, UV-Vis)
Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and comparison with experimental results.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net These theoretical calculations, when compared to experimental spectra, can help confirm the molecular structure and assign specific signals to individual atoms.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). researchgate.netnih.gov This calculation provides the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which relate to the probabilities of electronic transitions. These transitions are often from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Although the methodologies are well-established, a computational study reporting the predicted NMR and UV-Vis spectra for 6-Quinoxalinamine, 2,3,5-trimethyl- has not been found in the literature.
Molecular Dynamics and Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a detailed view of conformational flexibility and intermolecular interactions. nih.gov An MD simulation of 6-Quinoxalinamine, 2,3,5-trimethyl- could reveal:
Conformational Landscape: The molecule's preferred shapes (conformers) and the energy barriers between them. This is particularly relevant for the orientation of the amino group and the methyl groups relative to the quinoxaline (B1680401) ring system.
Solvation Effects: How the molecule behaves in different solvents, which can influence its stability and reactivity.
Intermolecular Interactions: How multiple molecules of the compound interact with each other in a condensed phase, which is important for understanding its solid-state properties.
Such simulations are powerful but computationally intensive. There are no specific published MD or detailed force-field conformational analysis studies for 6-Quinoxalinamine, 2,3,5-trimethyl-. researchgate.net
Reactivity and Selectivity Predictions
Computational chemistry can predict not only if a molecule will react but also where and how.
Electrophilic and Nucleophilic Sites based on Electron Density Calculations
As mentioned, DFT calculations provide several tools to identify reactive sites. nih.govvaia.com
MEP Maps: These maps show the electrostatic potential, clearly highlighting the most negative sites (prone to electrophilic attack) and positive sites (prone to nucleophilic attack). youtube.com For 6-Quinoxalinamine, 2,3,5-trimethyl-, the lone pairs on the nitrogen atoms of the amino group and the quinoxaline ring are expected to be primary nucleophilic centers. khanacademy.org
Fukui Functions or Mulliken Charges: These are more quantitative methods derived from electron density calculations that assign reactivity indices to each atom in the molecule, allowing for a more precise ranking of their susceptibility to electrophilic, nucleophilic, or radical attack.
A definitive computational map of the electrophilic and nucleophilic sites for this specific molecule is not available in existing research.
Prediction of Reaction Mechanisms and Transition States
For a proposed chemical reaction, computational chemistry can be used to model the entire reaction pathway. rsc.org This involves:
Locating Transition States (TS): A transition state is the highest energy point along a reaction coordinate. Computational methods can find the geometry and energy of the TS.
Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.
Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that a located transition state correctly connects the reactants with the products. researchgate.net
This type of in-depth analysis is crucial for understanding reaction selectivity and designing new synthetic routes. researchgate.netmontclair.edu However, no studies predicting specific reaction mechanisms or transition states involving 6-Quinoxalinamine, 2,3,5-trimethyl- have been published.
Reactivity Studies and Chemical Mechanisms of 6 Quinoxalinamine,2,3,5 Trimethyl
Reaction Pathways of the Quinoxaline (B1680401) Ring System
The quinoxaline ring is a π-deficient heteroaromatic system, which makes it generally less reactive towards electrophiles than benzene (B151609) but more susceptible to nucleophilic attack, particularly on the pyrazine (B50134) ring. The substituents on the benzenoid ring of 6-Quinoxalinamine, 2,3,5-trimethyl- significantly influence its reactivity.
Electrophilic Aromatic Substitution on the Benzenoid Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems. wikipedia.org In the case of 6-Quinoxalinamine, 2,3,5-trimethyl-, the benzenoid ring is highly activated towards electrophiles due to the presence of the strongly activating amino group (-NH₂) and the moderately activating methyl group (-CH₃) at the 5-position. These groups are ortho-, para-directors. wikipedia.orgmakingmolecules.com Conversely, the fused pyrazine ring acts as a deactivating group due to the electron-withdrawing nature of its nitrogen atoms, which slows down the reaction rate compared to benzene. wikipedia.org
The directing effects of the substituents determine the regioselectivity of the substitution. The amino group at C6 strongly directs incoming electrophiles to the C7 position (ortho). The methyl group at C5 also directs to the C7 position (ortho). Therefore, electrophilic substitution is expected to occur predominantly at the C7 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com
Key Factors Influencing Electrophilic Aromatic Substitution:
For instance, the nitration of similarly activated aromatic systems typically proceeds under milder conditions than for benzene itself. youtube.com While specific studies on 6-Quinoxalinamine, 2,3,5-trimethyl- are not prevalent, the principles of SEAr reactions on substituted aromatic rings provide a strong predictive framework for its behavior. masterorganicchemistry.com
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyrazine ring makes the quinoxaline system susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C3 positions. researchgate.netudayton.edu This reactivity is enhanced if a good leaving group, such as a halogen, is present at these positions. In the case of the parent compound, 6-Quinoxalinamine, 2,3,5-trimethyl-, direct nucleophilic substitution of a hydrogen atom (vicarious nucleophilic substitution) is also a possibility, though it often requires strong nucleophiles and specific reaction conditions. researchgate.net
The reactivity towards nucleophiles is generally higher for quinoxaline N-oxides, where the N-oxide group further withdraws electron density from the ring. researchgate.net Research on other quinoxaline derivatives has shown that nucleophiles like amines, alkoxides, and thiolates can displace leaving groups at the C2 and C3 positions. nih.gov For 6-Quinoxalinamine, 2,3,5-trimethyl-, while lacking a leaving group on the pyrazine ring, the C2 and C3 positions remain the most likely sites for potential nucleophilic attack due to the electronic pull of the adjacent nitrogen atoms.
Studies on 2,3-dichloroquinoxaline demonstrate the facility of SNAr reactions, where chlorine atoms are readily displaced by various nucleophiles. udayton.edu This highlights the inherent electrophilicity of the C2 and C3 positions in the quinoxaline core.
Oxidation Reactions, Including N-Oxidation
The quinoxaline ring system can undergo oxidation at several sites. The nitrogen atoms of the pyrazine ring are susceptible to oxidation, leading to the formation of quinoxaline N-oxides. nih.govorganic-chemistry.org This is a common reaction for nitrogen-containing heterocycles and can be achieved using various oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The formation of N-oxides, such as quinoxaline 1,4-di-N-oxides (QdNOs), significantly alters the electronic properties of the ring, making it more electron-deficient and often enhancing its biological activity. nih.govnih.gov
Additionally, the methyl groups attached to the ring can be susceptible to oxidation, especially the one at the C2 position, which is activated by the adjacent nitrogen atom. Depending on the reaction conditions and the oxidant used, this can lead to the formation of a carboxylic acid. For example, the oxidation of 2-methylquinoline with potassium permanganate can yield the corresponding carboxylic acid. youtube.com A similar transformation could be envisioned for the 2-methyl group of 6-Quinoxalinamine, 2,3,5-trimethyl-, although the presence of other oxidizable groups (the amino group and other methyl groups) might lead to a mixture of products or require selective reaction conditions.
The general oxidation of quinoxalin-2(1H)-ones has been studied, indicating that the pyrazinone ring is a site of oxidative processes. nih.gov
Reactivity of the Amine Functionality
The primary aromatic amine group at the C6 position is a key center of reactivity in 6-Quinoxalinamine, 2,3,5-trimethyl-. It behaves as a typical nucleophile and can participate in a wide range of reactions characteristic of anilines.
Acylation, Alkylation, and Arylation Reactions
The lone pair of electrons on the nitrogen atom of the 6-amino group makes it nucleophilic and thus reactive towards various electrophiles.
Acylation: The amine group can be readily acylated by reacting with acylating agents like acid chlorides or anhydrides to form amides. This reaction is often used to protect the amine group or to introduce new functional moieties. The acylation of 6-aminopenicillanic acid is a well-known example of this type of transformation in a different heterocyclic system. nih.gov
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, direct alkylation can sometimes lead to a mixture of mono- and di-alkylated products. More controlled methods might be necessary for selective mono-alkylation. Studies on the alkylation of similar heterocyclic amines, such as 6-substituted purines, have been conducted to achieve regioselective substitution. nih.govnih.gov
Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between an amine and an aryl halide. wikipedia.orglibretexts.orgjk-sci.com This reaction is widely used for the synthesis of N-aryl amines and has been applied to various heterocyclic systems. beilstein-journals.orgyoutube.com This method would be highly suitable for the synthesis of N-aryl derivatives of 6-Quinoxalinamine, 2,3,5-trimethyl-.
Below is a table summarizing these reactions for a generic 6-aminoquinoxaline.
| Reaction Type | Reagent | Product Type | Typical Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-(quinoxalin-6-yl)acetamide | Base (e.g., Pyridine or Triethylamine) |
| Alkylation | Methyl Iodide (CH₃I) | N-methylquinoxalin-6-amine | Base (e.g., K₂CO₃) |
| Arylation (Buchwald-Hartwig) | Aryl Bromide (Ar-Br) | N-arylquinoxalin-6-amine | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) |
Role in Condensation Reactions
As a primary amine, the 6-amino group of 6-Quinoxalinamine, 2,3,5-trimethyl- can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. google.com This reaction typically occurs under acidic catalysis and results in the formation of an imine (also known as a Schiff base), with the elimination of a water molecule. youtube.comlibretexts.org
The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. libretexts.org These condensation reactions are fundamental in organic synthesis for the construction of new carbon-nitrogen double bonds. libretexts.orgyoutube.com The resulting imines can be valuable intermediates for further synthetic transformations, such as reduction to secondary amines or participation in cycloaddition reactions.
For example, the reaction of an aminoquinoxaline with a salicylaldehyde derivative can regioselectively produce imines, which can be used to synthesize more complex structures like salen ligands. nih.gov
| Amine Reactant | Carbonyl Reactant | Product | Byproduct | Conditions |
|---|---|---|---|---|
| 6-Quinoxalinamine, 2,3,5-trimethyl- | Benzaldehyde | N-benzylidene-2,3,5-trimethylquinoxalin-6-amine (Imine) | Water (H₂O) | Acidic catalyst (e.g., p-TsOH), Heat |
Reactions Involving Methyl Substituents
The three methyl groups on the quinoxaline ring of 6-Quinoxalinamine, 2,3,5-trimethyl- are not mere spectators in its chemical behavior. They actively participate in a variety of reactions, particularly oxidative transformations and reactions at their benzylic positions.
Oxidative Transformations of Methyl Groups
The methyl groups attached to the aromatic quinoxaline system are susceptible to oxidation, a reaction common for alkyl groups on aromatic rings. The extent of oxidation is dependent on the oxidizing agent employed.
Strong oxidizing agents, such as potassium permanganate (KMnO₄), are known to oxidize alkyl side-chains of aromatic rings to carboxylic acids, provided there is at least one hydrogen atom on the benzylic carbon. researchgate.netresearchgate.net In the case of 6-Quinoxalinamine, 2,3,5-trimethyl-, treatment with hot, alkaline KMnO₄ would be expected to convert the methyl groups into carboxylic acid functionalities. The reaction likely proceeds through the formation of a benzylic radical, which is then further oxidized. nih.gov
For a more controlled and milder oxidation, selenium dioxide (SeO₂) is a reagent of choice. SeO₂ is known to oxidize activated methyl groups, such as those on heterocyclic rings, to aldehydes. nih.gov For instance, methyl groups on quinoline have been successfully oxidized to the corresponding aldehydes using SeO₂. nih.gov This suggests that the methyl groups of 6-Quinoxalinamine, 2,3,5-trimethyl- could be selectively oxidized to formyl groups under appropriate conditions. The mechanism of this oxidation is believed to involve an ene reaction followed by a rsc.orgnih.gov-sigmatropic rearrangement. mdpi.com
A summary of expected oxidative transformations is presented in the table below.
| Oxidizing Agent | Expected Product(s) | Reaction Conditions |
| Potassium Permanganate (KMnO₄) | Quinoxaline-tricarboxylic acid derivative | Hot, alkaline |
| Selenium Dioxide (SeO₂) | Quinoxaline-trialdehyde derivative | Typically in dioxane or acetic acid with heating |
Reactivity at the Benzylic Positions of Methyl Groups
The benzylic positions of the methyl groups are activated and serve as sites for various chemical reactions, including halogenation and condensation.
A key reaction involving the benzylic position is free-radical bromination, often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical. beilstein-journals.org It has been reported that 2,3-dimethylquinoxaline undergoes bromination at the methyl groups with NBS. Therefore, it is anticipated that the methyl groups of 6-Quinoxalinamine, 2,3,5-trimethyl- would readily undergo benzylic bromination to yield the corresponding bromomethyl derivatives. The number of bromine atoms incorporated can be controlled by the stoichiometry of NBS used.
Furthermore, the acidic nature of the benzylic protons allows for deprotonation with a strong base to form a carbanion. This carbanion can then act as a nucleophile in condensation reactions. A notable example is the Claisen-Schmidt condensation, where a ketone or an aldehyde reacts with an aromatic carbonyl compound lacking an α-hydrogen. Methyl quinoxaline derivatives have been shown to participate in condensation reactions with aldehydes, leading to the formation of styryl-type products. This suggests that 6-Quinoxalinamine, 2,3,5-trimethyl- could react with various aldehydes in the presence of a base to form extended conjugated systems.
The table below summarizes the expected reactivity at the benzylic positions.
| Reagent(s) | Reaction Type | Expected Product(s) |
| N-Bromosuccinimide (NBS), Radical Initiator | Benzylic Bromination | Mono-, di-, or tri-bromomethyl quinoxalinamine derivatives |
| Aldehyde, Base | Claisen-Schmidt Condensation | Styryl-substituted quinoxalinamine derivatives |
Mechanistic Investigations of Complex Transformations
Beyond the straightforward reactions of the methyl groups, 6-Quinoxalinamine, 2,3,5-trimethyl- has the potential to undergo more complex transformations, including rearrangements and reactions proceeding through radical intermediates.
Rearrangement Reactions and Isomerization Processes
The quinoxaline scaffold, while generally stable, can undergo rearrangement reactions under specific conditions, often influenced by substituents and external stimuli such as acid or light. For instance, photochemical reactions of quinoxaline N-oxides have been shown to lead to isomerization and rearrangement products, including the formation of lactams. nih.gov While 6-Quinoxalinamine, 2,3,5-trimethyl- is not an N-oxide, this highlights the potential for photo-induced transformations within the quinoxaline system.
Acid-catalyzed rearrangements are also a possibility. While specific studies on the target molecule are lacking, related heterocyclic systems are known to undergo skeletal rearrangements in the presence of strong acids. The protonation of the nitrogen atoms in the quinoxaline ring or the exocyclic amino group could initiate electronic redistributions that may lead to isomerization or rearrangement.
Radical Pathways and Stability of Radical Cations
The presence of the electron-donating amino group makes 6-Quinoxalinamine, 2,3,5-trimethyl- a candidate for reactions involving radical cation intermediates. One-electron oxidation of the amino group can lead to the formation of a radical cation. This process can be initiated electrochemically or through the use of chemical oxidizing agents. rsc.org The stability of the resulting radical cation would be significantly influenced by the delocalization of the unpaired electron and the positive charge over the entire aromatic quinoxaline ring system. The methyl groups, through their electron-donating inductive effect, would further help to stabilize the positive charge.
The formation of such radical cations is a key step in many photoredox-catalyzed reactions of amines. These highly reactive intermediates can undergo various subsequent reactions, including deprotonation to form neutral radicals or participation in cycloaddition reactions. Electron Spin Resonance (ESR) spectroscopy would be a valuable tool for the direct detection and characterization of such radical cation intermediates.
Electron impact mass spectrometry (EI-MS) is another technique where the formation and fragmentation of radical cations are central. The fragmentation pattern of 6-Quinoxalinamine, 2,3,5-trimethyl- in an EI-MS experiment would provide valuable information about the stability of its molecular ion (a radical cation) and the preferred fragmentation pathways, which often involve the loss of small neutral molecules or radicals. The stability of the molecular ion can be correlated with the extent of charge and radical delocalization within the molecule.
Applications in Advanced Chemical Science and Technology
Integration into Advanced Materials
Luminescent Materials and Devices
General information exists on the applications of quinoxaline (B1680401) derivatives in these fields; however, there is no specific data pertaining to the 2,3,5-trimethyl substituted 6-quinoxalinamine. Therefore, in strict adherence to the prompt's focus on this sole compound, no article content can be generated.
Catalysis and Organic Transformations
The quinoxaline scaffold, a fused bicyclic system containing a benzene (B151609) and a pyrazine (B50134) ring, is a cornerstone in the development of functional molecules for pharmaceuticals and materials science. While direct catalytic applications of 6-Quinoxalinamine, 2,3,5-trimethyl- are not extensively documented in publicly available research, the broader class of quinoxaline derivatives is central to a significant number of catalytic processes and organic transformations. These compounds are frequently the target of advanced catalytic syntheses and serve as versatile platforms for further chemical modifications.
The exploration of quinoxaline chemistry in catalysis is predominantly focused on the development of efficient and sustainable methods for the synthesis of the quinoxaline core and its subsequent functionalization. These methods often employ transition-metal catalysts, organocatalysts, or heterogeneous catalysts to achieve high yields and selectivity.
Catalytic Synthesis of Quinoxaline Derivatives
The synthesis of the quinoxaline ring system is a prominent area of research in organic chemistry, with numerous catalytic methods being developed to improve efficiency and environmental compatibility. A common and effective strategy involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. Various catalytic systems have been shown to promote this reaction, offering mild conditions and high yields.
Recent advancements have also focused on transition-metal-free catalytic systems, providing more sustainable alternatives. For instance, ionic liquids and bio-based organocatalysts have been successfully employed in the synthesis of quinoxaline derivatives. These methods align with the principles of green chemistry by minimizing the use of hazardous reagents and solvents.
Another significant approach is the catalytic C-H functionalization of quinoxaline precursors. This powerful strategy allows for the direct introduction of functional groups onto the quinoxaline scaffold, avoiding the need for pre-functionalized starting materials and thus improving atom economy.
Below is a summary of various catalytic systems employed in the synthesis of quinoxaline derivatives:
| Catalyst Type | Reactants | Key Features |
| Heterogeneous Catalysts | o-phenylenediamines and 1,2-dicarbonyl compounds | Reusable, environmentally friendly, and allows for easy separation of the catalyst from the reaction mixture. |
| Ionic Liquids | o-phenylenediamines and 1,2-dicarbonyl compounds | Act as both catalyst and solvent, offering a green alternative to traditional organic solvents. |
| Organocatalysts | o-phenylenediamines and α-hydroxy ketones | Metal-free, avoiding potential metal contamination in the final products. |
| Transition-Metal Catalysts | o-phenylenediamines and various coupling partners | Enable a wide range of C-H functionalization and cross-coupling reactions to produce highly substituted quinoxalines. |
Quinoxalines in Organic Transformations
Beyond their synthesis, quinoxaline derivatives, including potentially 6-Quinoxalinamine, 2,3,5-trimethyl-, serve as valuable building blocks in a variety of organic transformations. The nitrogen atoms in the pyrazine ring can be quaternized or oxidized to N-oxides, which alters the electronic properties of the molecule and opens up pathways for further reactions.
The amine group in 6-Quinoxalinamine, 2,3,5-trimethyl- offers a reactive site for a multitude of transformations, such as N-alkylation, N-arylation, and acylation, allowing for the facile introduction of diverse substituents. These modifications can be instrumental in tuning the biological activity or material properties of the resulting compounds.
Furthermore, the quinoxaline ring can undergo various functionalizations, including halogenation, nitration, and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to introduce a wide array of functional groups at specific positions. These transformations are critical for creating libraries of quinoxaline derivatives for screening in drug discovery and materials science research.
The following table provides examples of organic transformations involving quinoxaline derivatives and the typical reagents or catalysts used:
| Transformation | Reagent/Catalyst | Purpose |
| N-Oxidation | Peracids (e.g., m-CPBA) | Modifies electronic properties and can direct further functionalization. |
| N-Arylation | Aryl halides, Palladium or Copper catalysts | Introduces aryl groups to the amine substituent, creating more complex structures. |
| Suzuki Coupling | Arylboronic acids, Palladium catalyst | Forms new carbon-carbon bonds, allowing for the attachment of various aryl or heteroaryl groups. |
| Heck Coupling | Alkenes, Palladium catalyst | Creates new carbon-carbon double bonds, useful for synthesizing extended conjugated systems. |
While specific research detailing the catalytic activity or direct participation of 6-Quinoxalinamine, 2,3,5-trimethyl- in these transformations is limited, its structural features suggest it is a viable and potentially valuable substrate for such reactions. The continued development of novel catalytic methods will undoubtedly expand the utility of this and other quinoxaline derivatives in advanced chemical science and technology.
Future Research Trajectories and Methodological Advancements
Development of Novel and Efficient Synthetic Routes for Targeted Derivatives
The conventional synthesis of quinoxaline (B1680401) derivatives often involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. While effective, there is a growing need for more efficient, atom-economical, and environmentally benign synthetic methods. Future research will likely focus on the development of novel catalytic systems, including transition-metal catalysts and organocatalysts, to facilitate the synthesis of 2,3,5-trimethyl-6-quinoxalinamine and its derivatives with high yields and selectivity. Furthermore, the exploration of one-pot and multicomponent reactions will be crucial in streamlining the synthetic process and enabling the rapid generation of diverse libraries of quinoxalinamine analogues for screening purposes.
Integration of Advanced Computational and Artificial Intelligence Methods for Design and Prediction
The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the design and prediction of the properties of novel 6-Quinoxalinamine, 2,3,5-trimethyl- derivatives. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are already being used to investigate the electronic and optical properties of quinoxaline compounds. In the future, machine learning algorithms and quantitative structure-activity relationship (QSAR) models will be increasingly employed to predict the biological activities and physicochemical properties of new derivatives, thereby accelerating the discovery of compounds with desired functionalities. This in silico approach will significantly reduce the time and resources required for experimental synthesis and screening.
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
While the fundamental reactivity of the quinoxaline core is relatively well-understood, there remains a vast, unexplored chemical space for 6-Quinoxalinamine, 2,3,5-trimethyl-. Future research will delve into uncovering novel reactivity patterns and chemical transformations. This includes exploring C-H activation, cross-coupling reactions, and cycloaddition reactions to introduce new functional groups and construct more complex molecular architectures. A deeper understanding of the reactivity of the amine and methyl substituents on the quinoxaline ring will open up new avenues for the synthesis of diverse and structurally complex derivatives.
Advancement of In-Situ and Real-Time Spectroscopic Monitoring of Reactions
To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, the advancement of in-situ and real-time spectroscopic monitoring techniques is paramount. The application of techniques such as in-situ NMR, FT-IR, and Raman spectroscopy will allow for the continuous tracking of reactant consumption, intermediate formation, and product generation during the synthesis of 6-Quinoxalinamine, 2,3,5-trimethyl- and its derivatives. This real-time data will provide invaluable insights into reaction kinetics and pathways, enabling the development of more robust and efficient synthetic protocols.
Deepening the Mechanistic Understanding of Molecular Interactions with Biological Systems
Quinoxaline derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. A key area of future research will be to elucidate the precise molecular mechanisms through which 6-Quinoxalinamine, 2,3,5-trimethyl- and its analogues interact with biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking studies will be instrumental in characterizing the binding modes and interactions of these compounds with proteins and nucleic acids. This detailed mechanistic understanding is crucial for the rational design of more potent and selective therapeutic agents.
Expanding Applications in Materials Science and Analytical Chemistry
Beyond its biological potential, the unique photophysical and electronic properties of the quinoxaline scaffold make it an attractive candidate for applications in materials science and analytical chemistry. Future research will explore the development of 6-Quinoxalinamine, 2,3,5-trimethyl--based materials for use in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The ability to tune the electronic properties through chemical modification will allow for the design of materials with tailored optical and electronic characteristics. Furthermore, the development of quinoxalinamine-based fluorescent probes and chemosensors for the detection of various analytes holds significant promise.
Q & A
Q. What are the recommended synthetic pathways for 6-Quinoxalinamine,2,3,5-trimethyl-(9CI), and how do solvent systems influence yield?
Methodological Answer: Synthesis of quinoxaline derivatives often employs condensation reactions between o-phenylenediamine analogs and diketones. For 6-Quinoxalinamine,2,3,5-trimethyl-(9CI), a plausible route involves using 2,3,5-trimethylquinoxalin-6-amine precursors with ammonia under controlled conditions. Solvent polarity significantly impacts reaction kinetics: polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may increase side reactions, while non-polar solvents (e.g., toluene) favor slower, selective amination . Catalytic systems, such as tin or indium chlorides, can improve regioselectivity . Post-synthesis, column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for purification.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm methyl group positions and amine functionality. For example, amine protons typically appear as broad singlets in DMSO-d .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode should confirm the molecular ion peak at m/z 187.12 (CHN) .
Q. What are the stability considerations for long-term storage of this compound?
Methodological Answer: Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent oxidation and photodegradation. Stability tests via accelerated aging (40°C/75% RH for 6 months) can predict shelf life. Monitor decomposition products (e.g., quinoxaline oxides) using TLC or GC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Validation: Cross-validate results using orthogonal assays (e.g., cell viability vs. enzymatic inhibition). For example, discrepancies in IC values may arise from assay-specific interference (e.g., compound fluorescence in fluorometric assays) .
- Batch Consistency: Ensure synthetic batches are identical via -NMR and HPLC. Variability in methylation patterns can alter bioactivity .
- Statistical Rigor: Apply ANOVA or Tukey’s HSD test to compare datasets. Outliers should be re-tested under blinded conditions .
Q. What computational strategies are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with protein structures (PDB ID: e.g., 3LMB for kinase targets). Focus on binding pocket hydrophobicity to exploit the trimethyl groups’ van der Waals interactions .
- QSAR Modeling: Train models using descriptors like logP, molar refractivity, and H-bond donor/acceptor counts. Validate with leave-one-out cross-validation to avoid overfitting .
Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer applications?
Methodological Answer:
- Substituent Variation: Systematically replace methyl groups with halogens or electron-withdrawing groups (e.g., -CF) to modulate electron density and binding affinity .
- Biological Profiling: Test derivatives against NCI-60 cancer cell lines. Correlate activity with substituent position using heatmap clustering .
- Metabolic Stability: Assess microsomal half-life (human liver microsomes) and CYP450 inhibition to prioritize lead candidates .
Methodological and Reproducibility Considerations
Q. What protocols ensure reproducibility in synthesizing and testing this compound?
Methodological Answer:
- Detailed Documentation: Record reaction parameters (temperature, solvent purity, stirring rate) and instrument calibration dates .
- Open Data Practices: Share raw NMR/HPLC files in repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Collaborative Validation: Partner with independent labs to replicate key findings, addressing variability in equipment or techniques .
Q. How should researchers address conflicting spectral data during characterization?
Methodological Answer:
- Peak Assignment: Compare experimental -NMR shifts with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-31G* level) .
- Impurity Identification: Use LC-MS/MS to detect trace byproducts (e.g., demethylated analogs) that may skew spectral interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
